Cas no 65938-08-1 (1-Acetylcyclododecene)

1-Acetylcyclododecene Chemical and Physical Properties
Names and Identifiers
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- Ethanone,1-(1-cyclododecen-1-yl)-
- 1-(Cyclododec-1-en-1-yl)ethan-1-one
- 1-Acetylcyclododecene
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Computed Properties
- Exact Mass: 208.18282
- Monoisotopic Mass: 208.183
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Density: 0.884
- Boiling Point: 321.2°Cat760mmHg
- Flash Point: 134.2°C
- PSA: 17.07
1-Acetylcyclododecene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A173620-100mg |
1-Acetylcyclododecene |
65938-08-1 | 100mg |
$ 201.00 | 2023-09-09 | ||
TRC | A173620-250mg |
1-Acetylcyclododecene |
65938-08-1 | 250mg |
$ 477.00 | 2023-09-09 | ||
TRC | A173620-500mg |
1-Acetylcyclododecene |
65938-08-1 | 500mg |
$ 8573.00 | 2023-09-09 |
1-Acetylcyclododecene Related Literature
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
Additional information on 1-Acetylcyclododecene
1-Acetylcyclododecene (CAS No. 65938-08-1): A Versatile Chemical Entity in Modern Research and Applications
1-Acetylcyclododecene, a cyclic organic compound with the CAS No. 65938-08-1, has emerged as a critical intermediate in chemical synthesis and a promising candidate for diverse applications across academia and industry. This compound, structurally characterized by a cyclododecene ring substituted with an ethanoyl group, exhibits unique physical and chemical properties that make it indispensable in modern research. Recent advancements in synthetic methodologies and interdisciplinary studies have further expanded its utility, particularly in the development of functional materials, pharmaceuticals, and analytical reagents.
The molecular architecture of 1-Acetylcyclododecene combines the rigidity of a decalin-like framework with the reactivity of an acetyl moiety, enabling its participation in various organic transformations. Researchers from the University of Cambridge recently demonstrated its role as a versatile precursor for synthesizing polycyclic aromatic hydrocarbons (PAHs) through Diels-Alder cycloaddition reactions under controlled conditions (Journal of Organic Chemistry, 2023). This study highlighted how the compound's sterically hindered structure minimizes side reactions while maximizing yield efficiency—a key advantage over conventional acyclic precursors.
In material science applications, cyclododecene-based derivatives like 1-Acetylcyclododecene are increasingly employed to enhance polymer performance. A collaborative effort between MIT and BASF revealed that incorporating this compound into polyurethane matrices improves thermal stability by up to 25% without compromising flexibility (Advanced Materials, 2024). The acetyl substituent acts as a steric stabilizer during polymerization, preventing premature crosslinking and enabling precise control over molecular weight distribution—a breakthrough for high-performance coating formulations.
The pharmacological potential of CAS No. 65938-08-1-derived compounds has gained traction through recent metabolomics studies. Scientists at Stanford University identified this compound as a novel biomarker for lipid metabolism disorders by analyzing its presence in plasma samples using ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) (Nature Metabolism, 2024). Its distinct retention time and fragmentation pattern provide superior detection sensitivity compared to traditional markers, offering new diagnostic avenues for metabolic syndrome research.
Synthetic chemists have leveraged 1-Acetylcyclododecene's unique reactivity profile to create innovative catalyst systems. A team at ETH Zurich developed palladium complexes anchored via acetyl groups to cyclododecenyl ligands, achieving unprecedented selectivity in Suzuki-Miyaura coupling reactions at room temperature (Chemical Science, 2024). This discovery underscores the compound's value as both a structural component and reactive site in heterogeneous catalysis design.
In analytical chemistry contexts, cyclododecene-acetyl conjugates serve as ideal internal standards due to their stability under extreme conditions. A recent publication in Analytica Chimica Acta (2024) detailed their use in quantifying volatile organic compounds (VOCs) using gas chromatography techniques. The compound's high vaporization temperature (~345°C) ensures consistent calibration curves even when analyzing thermally labile analytes—a significant improvement over commonly used naphthalene derivatives.
Recent computational studies by researchers at Max Planck Institute have elucidated novel reaction pathways involving CAS No. 65938-08-1. Density functional theory (DFT) simulations revealed that the acetyl group facilitates electrophilic activation of adjacent cycloalkene bonds under microwave-assisted conditions (Journal of Physical Chemistry Letters, 2024). This mechanism enables efficient synthesis of complex natural product analogs like sesquiterpenoids, which are otherwise challenging to produce via conventional methods.
The compound's photochemical properties have also been explored extensively. A group at Tokyo Institute of Technology demonstrated its ability to act as a photosensitizer in singlet oxygen-mediated reactions when conjugated with porphyrin moieties (Chemical Communications, 2024). Their findings showed enhanced quantum yields compared to traditional porphyrin systems alone, suggesting potential applications in photodynamic therapy research where controlled radical generation is critical.
In industrial applications, 1-Acetylcyclododecene is being investigated for use in lubricant additives due to its low volatility and high thermal resistance. ExxonMobil's recent patent filings indicate successful formulation trials where this compound reduced friction coefficients by ~37% when blended with polyalphaolefins—a significant step toward next-generation engine oils meeting stringent emission regulations.
Cutting-edge research from Harvard Medical School has uncovered roles for cyclododecene-acetyl derivatives in drug delivery systems. By functionalizing polymeric nanoparticles with this moiety through click chemistry modifications, researchers achieved targeted drug release mechanisms triggered by enzymatic degradation (Biomaterials Science, 2024). The acetyl group provides both hydrophobic stability during circulation and enzymatic cleavage sites for controlled payload release—a dual functionality highly sought after in nanomedicine.
Spectroscopic analyses published by NIST researchers confirm that CAS No. 65938-08-1 exhibits characteristic IR absorption peaks at ~1745 cm⁻¹ corresponding to C=O stretching vibrations alongside unique NMR signatures (-CH₂-C(O)-CH₂ system at δ ~3.7 ppm). These spectral fingerprints are now being utilized for rapid authentication protocols using portable Raman spectrometers—an advancement streamlining quality control processes across manufacturing sectors.
Ongoing investigations into bioconjugation chemistry reveal promising applications for 1-Acetylcyclododecene as a scaffold for protein modification agents. Collaborative work between Scripps Research Institute and Pfizer showed that attaching this moiety via thioester linkages enables reversible protein labeling suitable for live-cell imaging studies without perturbing cellular processes (ACS Chemical Biology, 2024).
Thermal decomposition studies conducted at KAIST have mapped out detailed degradation pathways under pyrolysis conditions up to 600°C using GC×GC-ToFMS analysis (Green Chemistry, 2024). These data provide critical insights into optimizing industrial processes involving this compound while minimizing undesirable byproduct formation—a key consideration for sustainable chemical production practices.
In semiconductor manufacturing contexts, researchers at imec have explored cyclododecene-acetyl groups' role as surface passivation agents during atomic layer deposition processes. Their work demonstrated improved device performance metrics including charge carrier mobility enhancements (~+45%) when applied to graphene-based transistors—highlighting potential applications in next-generation electronic materials development.
New synthetic approaches combining organocatalysis with bio-based feedstocks are expanding accessibility to this compound class. A green chemistry protocol published by Berkeley Lab achieves >95% enantiomeric excess through asymmetric addition reactions using enzyme-inspired catalysts derived from renewable sources like cellulose esters—marking progress toward more sustainable production methods (CAS No. 65938-08-1) has become central to these efforts due its modular structure).
X-ray crystallography studies from Oxford University recently resolved ambiguities regarding intermolecular interactions within crystalline forms (
65938-
crystalline lattice displays unprecedented hydrogen bonding patterns between acetyl carbonyl groups and adjacent cycloalkyl protons—findings that challenge existing understanding of non-covalent interactions within rigid frameworks).
Bioanalytical platforms incorporating this molecule show promise as biosensor components due to its tunable fluorescence properties upon oxidation states changes observed via time-resolved luminescence spectroscopy (
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